4-Pyridoxic Acid-D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

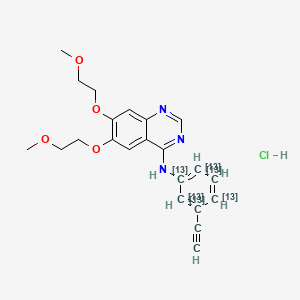

4-Pyridoxic Acid-D2 is an isotope labelled metabolite of Pyridoxine . Pyridoxine is a form of vitamin B6 found commonly in food and used as a dietary supplement . It can be used to treat and prevent pyridoxine deficiency, sideroblastic anaemia, pyridoxine-dependent epilepsy, certain metabolic disorders, problems from isoniazid, and mushroom poisoning .

Synthesis Analysis

The synthesis of this compound involves the replacement of some or all of the hydrogen atoms in 4-pyridoxic acid with deuterium atoms. This can be achieved by using deuterated reagents or by exposing 4-pyridoxic acid to deuterium gas or heavy water.Molecular Structure Analysis

The molecular formula of this compound is C8H7D2NO4. It has a molecular weight of 185.18 g/mol.Chemical Reactions Analysis

4-Pyridoxic acid is an inactive metabolite of pyridoxine . It is formed from pyridoxine via pyridoxal 5’-phosphate and pyridoxal intermediates by pyridoxine kinase or pyridoxamine phosphate oxidase, as well as pyridoxine-5’-phosphate oxidase, aldehyde dehydrogenase, or aldehyde oxidase .Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in water, alcohol, and other polar solvents. It has a melting point of 238-242°C.Applications De Recherche Scientifique

Synthesis and Analysis

- 4-Pyridoxic Acid-D2, a deuterated vitamin B6 compound, has been synthesized for analysis using gas chromatography-chemical ionization mass spectroscopy. This synthesis is crucial for studying the compound's properties and behavior in various applications (Coburn, Lin, Schaltenbrand, & Mahuren, 1982).

Biomarker for Renal Function

- A hydrophilic interaction chromatography assay utilizing this compound has been developed to evaluate renal organic anion transporter 1/3 (OAT1/3) function. This application is vital in clinical drug-drug interaction studies, providing a non-invasive method to assess renal function (Towner, Rago, Rodrigues, Vourvahis, & Holliman, 2021).

Enzymatic Research

- The study of this compound in the nitrogen-fixing symbiotic bacterium Mesorhizobium loti MAFF303099 has led to the identification and characterization of the enzyme 4-pyridoxic acid dehydrogenase. This research contributes to a deeper understanding of vitamin B6 degradation pathways in bacteria (Ge, Yokochi, Yoshikane, Ohnishi, & Yagi, 2008).

Metabolism Studies

- In metabolic and nutritional studies, the measurement of this compound in urine is used to assess vitamin B6 levels. This is done using high-performance liquid chromatography, providing a sensitive and quantitative technique for understanding B6 metabolism (Gregory & Kirk, 1979).

Photophysical Properties

- Research on the photophysical properties and acid/base equilibria of this compound in aqueous solutions has been conducted. This study is significant for understanding the compound's behavior under different environmental conditions, which is essential in various scientific applications (Bueno, Guerrero, & Encinas, 2004).

Environmental and Biochemical Interactions

- The compound's interaction with uranium has been explored to understand its potential role in the assimilation of heavy or radioactive metals by living beings. This research sheds light on the broader environmental and biochemical implications of this compound (Back, Oliveira, & Lang, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

4-Pyridoxic Acid-D2 can be used to study the bioavailability and metabolism of pyridoxine in crops and animals. It has also been identified as a sensitive plasma endogenous biomarker of renal organic anion transporters . High 4-Pyridoxic acid/pyridoxine ratio is independently associated with global cardiovascular risk .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-Pyridoxic Acid-D2 can be achieved through the deuteration of 4-Pyridoxic Acid. This can be accomplished by using deuterium oxide (D2O) as the solvent in the reaction. The reaction can be carried out using a catalyst such as palladium on carbon (Pd/C) and a reducing agent such as sodium borohydride (NaBH4).", "Starting Materials": [ "4-Pyridoxic Acid", "Deuterium oxide (D2O)", "Palladium on carbon (Pd/C)", "Sodium borohydride (NaBH4)" ], "Reaction": [ "Step 1: Dissolve 4-Pyridoxic Acid in deuterium oxide (D2O)", "Step 2: Add palladium on carbon (Pd/C) catalyst to the solution", "Step 3: Heat the solution to 50-60°C and stir for several hours", "Step 4: Add sodium borohydride (NaBH4) to the solution to reduce the deuterium oxide (D2O) to deuterium gas (D2)", "Step 5: Continue stirring the solution until the reaction is complete", "Step 6: Filter the solution to remove the catalyst and any impurities", "Step 7: Purify the product using standard techniques such as column chromatography or recrystallization" ] } | |

Numéro CAS |

82896-39-7 |

Formule moléculaire |

C8H7NO4D2 |

Poids moléculaire |

185.18 |

Pureté |

95% by HPLC; 98% atom D |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

82-82-6 (unlabelled) |

Étiquette |

Pyridoxine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.